molecular formula C14H20FN B5744296 1-(4-fluorobenzyl)azocane

1-(4-fluorobenzyl)azocane

Cat. No.: B5744296
M. Wt: 221.31 g/mol
InChI Key: CVOVJIPZIIWBKP-UHFFFAOYSA-N
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Description

Significance of Medium-Sized Nitrogen Heterocycles in Contemporary Chemical Synthesis

Medium-sized nitrogen heterocycles, such as those with eight-membered rings, are pivotal structures in the development of novel therapeutic agents. nih.gov These scaffolds are prevalent in a wide array of natural products and biologically active molecules. nih.gov Their larger, more flexible ring systems allow them to interact with biological targets that are often difficult to modulate with conventional small-molecule drugs, making them "privileged structures" in drug discovery. nih.gov

The inclusion of a nitrogen atom within these rings can enhance binding interactions with biological targets, leading to more potent and selective pharmaceuticals. nih.gov For instance, eight-membered nitrogen heterocycles like azocine (B12641756) derivatives have been investigated for a range of therapeutic applications, including as antihypertensives and analgesics. nih.gov An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain a nitrogen heterocycle, underscoring their profound impact on medicine. wikipedia.org The structural diversity and functional versatility of these compounds ensure their continued importance in the quest for new and effective chemical entities. wikipedia.orgnih.gov

Overview of Azocane (B75157) Chemistry

Azocane is a saturated heterocyclic organic compound featuring an eight-membered ring composed of seven carbon atoms and one nitrogen atom. nih.gov Its chemical formula is C₇H₁₅N. nih.gov As the fully saturated analog of the unsaturated compound azocine, azocane represents a fundamental scaffold in the family of eight-membered nitrogen heterocycles. nih.govnih.gov While its direct applications are limited, azocane serves as a crucial precursor in the synthesis of more complex molecules, such as the pharmaceutical agents guanethidine (B1672426) and trocimine. nih.gov

Table 1: Properties of Azocane

Property Value
IUPAC Name Azocane
Other Names Azacyclooctane, Heptamethyleneimine
CAS Number 1121-92-2
Molecular Formula C₇H₁₅N
Molar Mass 113.20 g/mol
Appearance Colorless liquid
Boiling Point 51-53 °C (at 15 mmHg)
Density 0.896 g/mL

Data sourced from various chemical databases. nih.govnih.gov

Historical Perspectives on Azocane Synthesis Methodologies

The synthesis of azocanes and other medium-sized rings has historically been a complex challenge for organic chemists. Early methods often struggled with low yields and a lack of stereocontrol. Over the past few decades, significant progress has been made in developing more efficient and selective synthetic routes.

Key historical and modern developments include:

Ring-Closing Metathesis (RCM): While highly effective for five- to seven-membered rings, the application of RCM to synthesize eight-membered rings has been more limited and often requires carefully designed substrates and reaction conditions to be successful. nih.gov

Copper-Catalyzed Ring Expansion: A notable advancement reported in 2004 involves a tandem process where a copper catalyst facilitates the coupling of a β-lactam with an aryl halide, followed by an intramolecular ring expansion to form the eight-membered azocane ring.

Asymmetric Catalysis: More recently, in 2024, a highly diastereo- and enantioselective method was developed using a combination of squaramide and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) catalysis. This sequential reaction between benzofuran-derived azadienes and ynones provides chiral eight-membered N-heterocycles with high yields and stereoselectivity.

Metal-Free Ring Expansion: Valuable strategies that avoid metals have also emerged. For example, α-trifluoromethyl azocanes can be synthesized from piperidine (B6355638) precursors through a ring-expansion mechanism that proceeds via a bicyclic azetidinium intermediate.

Enduring Challenges in the Synthesis of Eight-Membered N-Heterocycles

Despite recent progress, the construction of eight-membered nitrogen-containing rings remains a formidable challenge in synthetic chemistry. nih.gov The primary difficulties stem from unfavorable thermodynamic and kinetic factors:

Unfavorable Entropic Effects: The likelihood of the two ends of a long, flexible acyclic precursor meeting to form a ring is low, which is an entropically disfavored process. This often necessitates the use of high-dilution conditions to minimize competing intermolecular reactions like polymerization. nih.gov

Unfavorable Enthalpic Effects: These medium-sized rings often suffer from significant transannular strain (interactions between non-adjacent atoms across the ring) and torsional strain, making them enthalpically less stable than smaller or larger rings.

Stereocontrol: Achieving high levels of stereoselectivity in the synthesis of substituted azocanes is difficult due to the conformational flexibility of the eight-membered ring.

These combined challenges mean that the development of novel, efficient, and stereocontrolled synthetic methods for accessing azocane derivatives continues to be an active and important area of chemical research.

Structural Context of 1-(4-fluorobenzyl)azocane within Substituted Azocane Derivatives

The compound This compound is a derivative of the parent azocane ring. Its structure is defined by two key components: the saturated eight-membered azocane ring and a 4-fluorobenzyl group attached to the nitrogen atom of the ring. While specific research data for this exact molecule is not widely available in public literature, its chemical properties and potential significance can be inferred from the well-understood roles of its constituent parts.

The Azocane Scaffold: The azocane moiety serves as a flexible, three-dimensional scaffold. In medicinal chemistry, such scaffolds are often used to position other functional groups in a specific spatial orientation to optimize interactions with biological targets like enzymes or receptors.

The 4-Fluorobenzyl Group: This substituent is frequently used in drug design. The fluorine atom is a bioisostere of a hydrogen atom but has significantly different electronic properties. Its high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and enhance binding affinity to protein targets through favorable electrostatic or hydrogen-bonding interactions. nih.gov The 4-fluorobenzyl moiety has been incorporated into various biologically active compounds, including potent enzyme inhibitors.

By combining the azocane ring with the 4-fluorobenzyl group, This compound represents a molecule with potential for biological activity. The azocane ring provides the core structure, while the fluorinated benzyl (B1604629) group is poised to interact with biological targets, potentially making it a candidate for investigation in drug discovery programs.

Table 2: Examples of Bioactive Molecules Containing Azocane or 4-Fluorobenzyl Moieties

Compound Name Core Moiety Reported Biological Relevance
Guanethidine Azocane Antihypertensive agent
Trocimine Azocane Antihypertensive agent
Olaparib (AZD2281) 4-Fluorobenzyl PARP inhibitor for cancer therapy

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FN/c15-14-8-6-13(7-9-14)12-16-10-4-2-1-3-5-11-16/h6-9H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOVJIPZIIWBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Chemistry of Azocanes and Their Derivatives

Functional Group Transformations of the Azocane (B75157) Moiety

The tertiary amine of the 1-(4-fluorobenzyl)azocane is susceptible to oxidation by various reagents. Strong oxidants can lead to the formation of an N-oxide, while other conditions can result in oxidative cleavage of the ring or dehydrogenation.

N-Oxide Formation: Treatment of tertiary amines with reagents like hydrogen peroxide or peroxy acids, such as Caro's acid (peroxymonosulfuric acid), typically yields the corresponding N-oxide. brainly.invedantu.com This reaction involves the donation of an oxygen atom to the nitrogen, forming a stable trialkylamine oxide. brainly.in For this compound, this would result in the formation of this compound N-oxide. Such amine oxides are notable as they can be resolved into optically active forms if the three substituent groups on the nitrogen are different, and they undergo thermal decomposition (Cope elimination) to form alkenes. brainly.in

Oxidative Degradation: Powerful oxidizing agents like potassium permanganate (B83412) (KMnO₄) can cause more extensive degradation. The oxidation of tertiary amines with neutral or buffered KMnO₄ can lead to the oxidative hydrolysis of the C-N bond, typically yielding aldehydes or ketones from the alkyl groups attached to the nitrogen. quora.comsciencemadness.org For this compound, this could potentially cleave the benzyl (B1604629) group to form 4-fluorobenzaldehyde (B137897) or attack the α-carbons of the azocane ring. Studies on tributylamine (B1682462) oxidation with KMnO₄ have shown the formation of products like N,N-dibutylformamide and N,N-dibutylbutyramide, indicating complex reaction pathways involving attack at the carbon alpha to the nitrogen. datapdf.com

Catalytic Oxidative Dehydrogenation: While more common for partially saturated rings, fully saturated N-heterocycles can undergo catalytic oxidative dehydrogenation under certain conditions to form their aromatic counterparts. nih.govgoogle.comrsc.org This typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), at elevated temperatures to aromatize the ring. google.com For the azocane ring, this would be a high-energy process leading to an azocine (B12641756) derivative.

Table 1: Representative Oxidation Reactions of Tertiary Amines

Reaction TypeOxidizing AgentSubstrate ExampleMajor Product(s)Reference
N-OxidationCaro's Acid (H₂SO₅) or H₂O₂Triethylamine (B128534)Triethylamine N-oxide brainly.in
Oxidative DegradationNeutral KMnO₄TributylamineDibutylamine, Butyraldehyde, Butyric Acid datapdf.com
Oxidative DegradationNeutral KMnO₄DibenzylamineBenzaldehyde, Benzamide acs.org

The azocane moiety itself is a fully saturated amine and is generally inert to reduction. However, the synthesis of the azocane ring system often involves the reduction of a more oxidized precursor, such as a lactam (a cyclic amide).

The most direct precursor to an N-substituted azocane is an N-substituted eight-membered lactam. The reduction of amides and lactams to the corresponding amines is a fundamental transformation in organic synthesis, most commonly achieved with powerful hydride-donating reagents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce amides or lactams. libretexts.org

For example, the synthesis of the unsubstituted azocane ring (also known as heptamethyleneimine) can be accomplished by the reduction of caprolactam, a seven-membered lactam, using LiAlH₄ or a combination of a Lewis acid and a borohydride. google.comgoogle.com This reaction proceeds by the complete reduction of the carbonyl group (C=O) to a methylene (B1212753) group (CH₂).

Table 2: Representative Reduction Reactions for Azocane Synthesis

Precursor TypeReducing AgentPrecursor ExampleProductReference
LactamLithium Aluminum Hydride (LiAlH₄)CaprolactamAzepane (Hexamethyleneimine) google.comdoubtnut.com
LactamLewis Acid + BorohydrideCaprolactamAzepane (Hexamethyleneimine) google.com
Tertiary AmideLithium Aluminum Hydride (LiAlH₄)N,N-DimethylbenzamideBenzyldimethylamine masterorganicchemistry.com

The nitrogen atom of the azocane ring possesses a lone pair of electrons, making it a nucleophile. The formation of this compound itself is a prime example of a nucleophilic substitution reaction. In this synthesis, the parent azocane (heptamethyleneimine) acts as the nucleophile, displacing a leaving group from an electrophilic benzyl source.

This reaction is typically a bimolecular nucleophilic substitution (SN2). The azocane attacks the benzylic carbon of a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl bromide), displacing the halide ion. Such N-alkylation reactions are fundamental in amine chemistry and are often carried out in the presence of a base to neutralize the hydrogen halide formed, driving the reaction to completion.

Table 3: Representative Conditions for N-Alkylation of Amines

AmineAlkylating AgentBaseSolventGeneral ProductReference
Azocane (Heptamethyleneimine)4-Fluorobenzyl BromideK₂CO₃ or Et₃NAcetonitrile (B52724) or DMFThis compoundGeneral N-Alkylation quora.com
AnilineBenzyl AlcoholKOtBuSolvent-freeN-Benzylaniline brainly.in
AmmoniaBromoethaneK₂CO₃EthanolMixture of ethylaminesGeneral N-Alkylation quora.com

Chemical Reactivity of the 4-Fluorobenzyl Moiety

The 4-fluorobenzyl group features a benzene (B151609) ring substituted with both a fluorine atom and a methylene-azocane group. The reactivity of this aromatic ring is dictated by the electronic effects of these substituents.

In electrophilic aromatic substitution reactions, incoming electrophiles are directed to specific positions on the benzene ring based on the nature of the existing substituents.

Directing Effects: The 4-fluorobenzyl moiety has two directing groups:

Fluorine (-F): Fluorine is an ortho, para-directing group. Due to its high electronegativity, it deactivates the ring towards electrophilic attack through a strong negative inductive effect (-I). However, it can donate electron density through resonance (+M), which directs incoming electrophiles to the ortho and para positions. libretexts.org

Alkyl Group (-CH₂-azocane): The benzyl-azocane group is an alkyl substituent. Alkyl groups are ortho, para-directing and are considered activating groups because they donate electron density through an inductive effect. chemguide.co.uk

In this compound, the alkyl group is para to the fluorine atom. The activating, ortho, para-directing nature of the alkyl group and the deactivating, ortho, para-directing nature of the fluorine atom work in concert. Both groups direct incoming electrophiles to the positions ortho to the alkyl group (positions 2 and 6) and meta to the fluorine atom. Therefore, electrophilic substitution is strongly favored at the 2- and 6-positions of the phenyl ring.

A common example is nitration. The nitration of a similar substrate, 4-fluorotoluene, with a mixture of nitric acid and sulfuric acid yields primarily 4-fluoro-2-nitrotoluene. chemguide.co.uk

Table 4: Predicted Electrophilic Aromatic Substitution on the 4-Fluorobenzyl Moiety

ReactionReagentsPredicted Major Product(s)Reference
NitrationConc. HNO₃, Conc. H₂SO₄1-(2-Nitro-4-fluorobenzyl)azocaneAnalogous to Toluene Nitration chemguide.co.ukmasterorganicchemistry.com
BrominationBr₂, FeBr₃1-(2-Bromo-4-fluorobenzyl)azocaneGeneral Halogenation libretexts.org
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(2-Acetyl-4-fluorobenzyl)azocaneGeneral Friedel-Crafts quora.com

The carbon-fluorine bond is generally strong, but the benzylic position can be functionalized with other leaving groups (like bromine or chlorine) to participate in cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki and Heck couplings are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.gov A derivative, such as 1-(4-fluorobenzyl)bromide, could be coupled with various arylboronic acids to synthesize complex diarylmethane structures. The reaction is known for its high functional group tolerance. nih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene, catalyzed by a palladium complex. organic-chemistry.orgnih.gov For instance, 1-(4-fluorobenzyl)chloride could react with an alkene like methyl acrylate (B77674) in the presence of a palladium catalyst to form a new, more complex substituted alkene. rsc.org

Table 5: Representative Palladium-Catalyzed Cross-Coupling Reactions

Reaction TypeHalide SubstrateCoupling PartnerCatalyst/LigandBaseProduct TypeReference
Suzuki-MiyauraBenzyl BromidePotassium PhenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃Diphenylmethane nih.gov
Suzuki-MiyauraAryl BromideArylboronic AcidPd(OAc)₂ / SPhosK₃PO₄BiarylGeneral Suzuki quora.com
HeckBenzyl ChlorideMethyl AcrylatePd(OAc)₂Bu₃NSubstituted Alkene rsc.org
HeckAryl BromideStyrenePd(OAc)₂ / PPh₃Et₃NStilbene DerivativeGeneral Heck organic-chemistry.org

Intramolecular and Intermolecular Chemical Transformations Involving this compound

The chemical reactivity of this compound, while not extensively detailed in the scientific literature, can be inferred from the known reactions of analogous N-benzyl substituted cyclic amines and related benzylamine (B48309) derivatives. These transformations can be categorized into reactions involving the azocane ring, the N-benzyl group, and the fluorinated aromatic ring.

Intermolecular Reactions:

N-Alkylation and N-Acylation: The nitrogen atom of the azocane ring possesses a lone pair of electrons, making it nucleophilic. It can readily react with alkylating and acylating agents. For instance, treatment with an alkyl halide (R-X) would be expected to yield a quaternary ammonium (B1175870) salt, [1-(4-fluorobenzyl)-1-alkylazocanium] halide. Similarly, reaction with an acyl chloride or anhydride (B1165640) would lead to the corresponding N-acyl-N-(4-fluorobenzyl)azocane derivative.

Oxidation of the Azocane Ring: The C-H bonds alpha to the nitrogen atom in the azocane ring are susceptible to oxidation. Strong oxidizing agents can lead to the formation of lactams. For example, oxoammonium-catalyzed oxidation has been shown to convert N-substituted cyclic amines into the corresponding imides or lactams chemrxiv.org. In the case of this compound, this would likely yield 1-(4-fluorobenzyl)azocan-2-one.

Hydrogenolysis of the N-Benzyl Group: A common transformation for N-benzylamines is the cleavage of the N-benzyl bond via hydrogenolysis. This reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere wikipedia.orgnih.gov. This process would transform this compound into azocane and 4-fluorotoluene. This reaction is a standard method for the deprotection of N-benzyl protected amines wikipedia.org.

Oxidative N-Debenzylation: Besides hydrogenolysis, the N-benzyl group can be removed under oxidative conditions. For example, treatment with potassium tert-butoxide and oxygen in DMSO has been used for the N-debenzylation of various nitrogen-containing heterocycles researchgate.net. This would yield azocane and 4-fluorobenzaldehyde.

Intramolecular Reactions:

Intramolecular Cyclization (Sommelet-Hauser Rearrangement): While less common for simple N-benzyl systems, under strongly basic conditions, N-benzyl quaternary ammonium salts can undergo the Sommelet-Hauser rearrangement. If the aromatic ring of the benzyl group were further substituted with a group capable of acting as an internal nucleophile, intramolecular cyclization could be envisioned.

Photochemical Cyclization: Photochemical reactions can sometimes induce intramolecular cyclizations. For instance, irradiation of certain N-aryl substituted amines can lead to cyclization onto the aromatic ring. While not directly applicable to the phenyl ring of the benzyl group without further activating substituents, photochemical reactions of related compounds have been documented rsc.orgnih.gov.

The following table summarizes potential intermolecular reactions of this compound based on the reactivity of analogous compounds.

Reaction TypeReagents and ConditionsExpected Product(s)Reference for Analogy
N-AlkylationR-X (e.g., CH₃I)[1-(4-fluorobenzyl)-1-methylazocanium] iodideGeneral amine reactivity
N-AcylationAcyl chloride (e.g., CH₃COCl), base1-acetyl-1-(4-fluorobenzyl)azocaneGeneral amine reactivity
N-Debenzylation (Hydrogenolysis)H₂, Pd/CAzocane, 4-fluorotoluene wikipedia.orgnih.gov
Oxidative N-DebenzylationKOtBu, O₂, DMSOAzocane, 4-fluorobenzaldehyde researchgate.net
Oxidation of Azocane RingOxoammonium catalyst, oxidant1-(4-fluorobenzyl)azocan-2-one chemrxiv.org

Chemical Stability and Degradation Pathways

The chemical stability of this compound is influenced by environmental factors such as air, light, and temperature, as well as its inherent chemical structure.

Susceptibility to Oxidation:

Similar to other benzylamines, this compound is likely susceptible to oxidation upon exposure to air sciencemadness.org. The benzylic C-H bonds are particularly prone to oxidation, which can lead to the formation of an iminium ion intermediate. This intermediate can then be hydrolyzed to form 4-fluorobenzaldehyde and azocane. Further oxidation of the aldehyde could yield 4-fluorobenzoic acid. The nitrogen atom itself can also be oxidized, especially in the presence of specific oxidizing agents or catalysts, potentially forming an N-oxide derivative nih.gov.

Thermal Stability:

At elevated temperatures, N-benzylamines can undergo decomposition. The thermal decomposition of the benzyl radical, which could be formed by homolytic cleavage of the N-benzyl bond at high temperatures, has been studied and leads to a complex mixture of products including fulvenallene derivatives nih.govnih.govrsc.org. While the temperatures required for such radical decomposition are high, it represents a potential high-temperature degradation pathway.

Hydrolytic Stability:

The N-benzyl bond in this compound is generally stable to hydrolysis under neutral and basic conditions. However, under strongly acidic conditions, protonation of the nitrogen atom could potentially facilitate cleavage of the N-C bond, although this is not a typical degradation pathway under normal conditions.

Photochemical Stability:

Exposure to ultraviolet (UV) light could potentially lead to the degradation of this compound. The fluorinated benzene ring can absorb UV radiation, which may lead to photochemical reactions. Photochemical reactions of primary amines with nitrophenazines have been reported, suggesting the potential for photochemical reactivity of the amine functionality rsc.org. Photolysis of related chloroanilines in the presence of dienes has also been shown to proceed via a phenyl cation, indicating that photochemical cleavage of the carbon-halogen bond is possible, although the C-F bond is generally more stable than the C-Cl bond nih.gov.

A plausible degradation pathway initiated by oxidation is presented below:

Oxidation: this compound is oxidized at the benzylic position to form an iminium ion.

Hydrolysis: The iminium ion is hydrolyzed by water to yield 4-fluorobenzaldehyde and azocane.

Further Oxidation: 4-fluorobenzaldehyde can be further oxidized to 4-fluorobenzoic acid.

The following table outlines potential degradation products of this compound.

Degradation PathwayTriggerPotential Degradation ProductsReference for Analogy
Aerobic OxidationAir, light4-fluorobenzaldehyde, Azocane, 4-fluorobenzoic acid sciencemadness.org
Thermal DecompositionHigh temperatureFulvenallene derivatives, smaller fragments nih.govnih.govrsc.org
N-OxidationOxidizing agentsThis compound N-oxide nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of organic molecules. For 1-(4-fluorobenzyl)azocane, a comprehensive NMR analysis would be essential.

A complete structural assignment requires one-dimensional NMR experiments for each of the key nuclei: ¹H, ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the 4-fluorobenzyl group and the azocane (B75157) ring. The aromatic protons would typically appear as two doublets (an AA'BB' system) in the aromatic region (approx. δ 7.0-7.4 ppm). The benzylic protons (CH₂) attached to the nitrogen would likely resonate as a singlet or a sharp peak around δ 3.5-4.0 ppm. The methylene (B1212753) protons of the azocane ring would present as a series of complex, broad multiplets in the aliphatic region (approx. δ 1.5-3.0 ppm) due to their conformational flexibility and spin-spin coupling.

¹³C NMR: The carbon spectrum would provide the number of unique carbon environments. Key signals would include those for the benzylic carbon, the carbons of the fluorophenyl ring (with their characteristic C-F couplings), and the seven carbons of the azocane ring. The flexible nature of the eight-membered ring might lead to broadened signals at room temperature.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, likely a multiplet, confirming the presence of the fluorine atom on the phenyl ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive and based on general chemical shift principles, as specific experimental data is not available.

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Benzylic CH₂3.5 - 4.055 - 65
Azocane CH₂ (α to N)2.5 - 3.050 - 60
Azocane CH₂ (other)1.5 - 2.525 - 35
Aromatic CH (ortho to F)7.0 - 7.2 (t)114 - 116 (d, J ≈ 21 Hz)
Aromatic CH (meta to F)7.2 - 7.4 (dd)129 - 131 (d, J ≈ 8 Hz)
Aromatic C (ipso, C-F)-160 - 164 (d, J ≈ 245 Hz)
Aromatic C (ipso, C-CH₂)-135 - 140

To unambiguously assign the complex signals, especially those of the azocane ring, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of the methylene groups within the azocane ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C signals corresponding to the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is crucial for confirming the connection of the benzyl (B1604629) group to the nitrogen of the azocane ring by observing a correlation from the benzylic protons to the alpha-carbons of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is invaluable for determining the preferred conformation of the flexible eight-membered azocane ring in solution.

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can aid in structural confirmation.

HRMS analysis would be used to determine the exact mass of the molecular ion ([M+H]⁺) with high precision. This experimental mass would then be compared to the calculated theoretical mass for the molecular formula C₁₄H₂₀FN, providing unequivocal confirmation of the elemental composition.

Table 2: Theoretical Mass for HRMS Analysis

Ion Molecular Formula Calculated Monoisotopic Mass (Da)
[M]C₁₄H₂₀FN221.15798
[M+H]⁺C₁₄H₂₁FN⁺222.16585

In a tandem mass spectrometry (MS/MS) experiment, the molecular ion would be fragmented to produce a characteristic pattern. A primary and highly favorable fragmentation pathway for this compound would be the cleavage of the benzylic C-N bond. This would lead to the formation of a stable tropylium-like ion or, more likely, the fluorobenzyl cation.

A key fragment would be expected at a mass-to-charge ratio (m/z) of 109.04, corresponding to the [C₇H₆F]⁺ fragment (the 4-fluorobenzyl cation). Another significant fragment could arise from the loss of the fluorobenzyl group, leaving the protonated azocane ring.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be crystallizable, single-crystal X-ray diffraction would provide the ultimate proof of its structure in the solid state. This technique would yield precise data on bond lengths, bond angles, and the exact conformation of the molecule. Of particular interest would be the conformation of the eight-membered azocane ring, which can adopt several low-energy forms (e.g., boat-chair, crown). X-ray analysis would also reveal intermolecular interactions, such as C-H···F or π-stacking interactions, that govern the crystal packing arrangement. A search of crystallographic databases indicates that a crystal structure for this specific compound has not been deposited.

Scientific Data Unvailable for this compound

Following a comprehensive search of scientific literature and databases, no specific experimental data is publicly available for the advanced spectroscopic and structural characterization of the chemical compound This compound .

The initial investigation sought to detail the molecular conformation, crystal packing, intermolecular interactions, and vibrational spectroscopic properties of this specific molecule. However, the search did not yield any published crystallographic, FT-IR, FT-Raman, or other advanced analytical data for this compound.

While information exists for structurally related compounds, such as derivatives of indazole or dihydropyridine (B1217469) containing a 4-fluorobenzyl group, this information is not transferable to the azocane ring system . The unique conformational flexibility of the eight-membered azocane ring, combined with the electronic effects of the 4-fluorobenzyl substituent, would result in distinct and unpredictable structural and spectroscopic characteristics.

Therefore, the requested article focusing on the advanced spectroscopic and structural characterization of this compound cannot be generated at this time due to the absence of the necessary primary scientific data. Further experimental research would be required to determine the properties outlined in the proposed article structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for understanding the electronic structure and reactivity of molecules.

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the electronic properties of organic molecules, including N-substituted azocanes. mdpi.comdntb.gov.uaresearchgate.net These calculations can predict molecular geometries, electronic energies, and the distribution of electron density, which in turn dictates the molecule's reactivity. DFT methods, such as B3LYP, are often paired with basis sets like 6-31G* or def2-TZVP to provide a balance of accuracy and computational cost for systems of this size. mdpi.compleiades.online

For azocane (B75157) derivatives, DFT studies can illuminate the influence of substituents on the electronic environment of the eight-membered ring. The nitrogen atom's lone pair of electrons plays a crucial role in the molecule's basicity and nucleophilicity. The attachment of a 4-fluorobenzyl group introduces both steric and electronic perturbations that can be quantified through DFT calculations. These theoretical investigations are crucial for understanding how the substituent modulates the reactivity of the azocane nitrogen.

Table 1: Representative DFT-Calculated Parameters for 1-(4-fluorobenzyl)azocane
ParameterValue
MethodB3LYP/6-31G*
Total Energy (Hartree)-789.12345
Dipole Moment (Debye)2.5 D
NBO Charge on Nitrogen-0.45 e

Note: The values presented in this table are representative and are based on typical results from DFT calculations on similar N-substituted heterocyclic compounds. Actual values would require specific computation for this molecule.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

In this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the azocane ring, due to the presence of its lone pair of electrons. The LUMO is likely to be distributed over the 4-fluorobenzyl group, particularly the aromatic ring, which can accept electron density. The electron-withdrawing fluorine atom can further lower the LUMO energy. This distribution suggests that the nitrogen atom is the primary site for electrophilic attack, while the aromatic ring may be susceptible to nucleophilic attack under certain conditions.

Table 2: Representative Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-6.2
LUMO-0.8
HOMO-LUMO Gap5.4

Note: These energy values are estimations based on typical FMO energies for similar aromatic and heterocyclic compounds and serve an illustrative purpose.

Conformational Analysis of the Eight-Membered Azocane Ring System

The eight-membered azocane ring is conformationally flexible, and understanding its preferred shapes is crucial for predicting its biological activity and reactivity. rsc.orgnih.gov

The azocane ring is not static and undergoes dynamic processes such as ring inversion, where it flips from one conformation to another. The energy barriers associated with these inversions can be calculated computationally. These barriers provide insight into the flexibility of the ring system at different temperatures. For N-substituted azocanes, nitrogen inversion also becomes a relevant dynamic process, where the substituent and the lone pair on the nitrogen atom exchange positions. The barrier to nitrogen inversion can be influenced by the nature of the substituent. rsc.org

Table 3: Representative Conformational and Inversion Barrier Data for the Azocane Ring
Conformation / ProcessRelative Energy (kcal/mol)
Boat-Chair (BC)0.0
Twist Boat-Chair (TBC)1.5
Crown (C)2.8
Ring Inversion Barrier5-8
Nitrogen Inversion Barrier6-10

Note: The energy values are typical for substituted eight-membered heterocycles and are provided for illustrative purposes. Specific calculations for this compound are required for precise values.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions. shd.org.rsnih.gov By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including any intermediates and transition states.

Molecular Modeling and Docking Studies for Chemical Interactions

Molecular modeling and docking are powerful tools to predict how a molecule might interact with other chemical species, such as a catalyst's active site or a biological receptor.

Methodology : Molecular docking simulations would be performed using software like AutoDock, GOLD, or Schrödinger's Glide. This involves placing the 3D structure of this compound into the binding site of a target protein or host molecule. The program then samples different orientations and conformations of the ligand and scores them based on the predicted binding affinity.

Anticipated Data : The output would include a binding score (e.g., in kcal/mol or as a unitless score) and a predicted binding pose. This pose would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the target.

A hypothetical docking results table might be presented as follows:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Target XData Not AvailableData Not AvailableData Not Available
Target YData Not AvailableData Not AvailableData Not Available
No data is available for this compound.

The search results did discuss related concepts in a general sense. For instance, there is extensive research on the use of various nitrogen-containing heterocycles as versatile synthetic intermediates in the preparation of complex molecular architectures. Similarly, the role of N-substituted cyclic amines as ligands in organometallic chemistry and catalysis is a well-established field of study. The design of functional organic materials and chemical probes often involves the incorporation of specific structural motifs to achieve desired properties. However, none of the available resources specifically mention or provide data on "this compound."

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate content for each specified section and subsection of the requested article outline. The absence of any dedicated research on this particular compound means there are no detailed research findings or data to present in tables or to form the basis of a scientific article.

Future Directions in 1 4 Fluorobenzyl Azocane Research

Innovation in Novel and More Efficient Synthetic Routes

Potential research directions include:

Exploration of green chemistry approaches: The use of environmentally benign solvents, catalysts, and reagents would be a significant advancement.

Catalyst optimization: Investigating a wider range of catalysts, including transition metal catalysts and organocatalysts, could lead to milder reaction conditions and improved selectivity.

Exploration of Undiscovered Chemical Reactivity and Transformation Pathways

A thorough investigation into the chemical reactivity of 1-(4-fluorobenzyl)azocane is essential for uncovering its full potential. The presence of the azocane (B75157) ring and the fluorobenzyl group suggests a variety of possible chemical transformations that have yet to be explored.

Future studies could focus on:

Ring functionalization: Investigating reactions that selectively functionalize the azocane ring at various positions would open up a vast chemical space for the synthesis of new derivatives.

Reactions involving the nitrogen atom: The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, and its reactivity in various reactions, such as quaternization and N-oxide formation, could be systematically studied.

Transformations of the fluorobenzyl group: While generally stable, the aromatic ring could be subject to further substitution reactions under specific conditions, leading to a wider range of analogues.

Advanced Computational Studies for Predictive Modeling of Chemical Properties and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. For this compound, a compound with limited reported experimental data, computational studies are particularly valuable.

Future computational research could include:

Conformational analysis: The eight-membered azocane ring can adopt multiple low-energy conformations. A detailed computational analysis of its conformational landscape is crucial for understanding its chemical behavior.

Prediction of spectroscopic properties: Calculating NMR, IR, and other spectroscopic data would aid in the characterization of this compound and its derivatives.

Modeling of reaction mechanisms: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of potential reactions, providing insights into transition states and reaction energetics. This can help in optimizing reaction conditions and predicting the feasibility of new transformations.

Expansion of Non-Biological Applications in Catalysis, Materials Science, and Chemical Tools

While much of the interest in similar compounds has been in their biological activity, the unique structural features of this compound suggest potential for a range of non-biological applications.

Promising areas for future exploration are:

Catalysis: The nitrogen atom in the azocane ring could act as a ligand for metal catalysts. The synthesis of novel catalysts incorporating this moiety could lead to new applications in organic synthesis.

Chemical Tools: As a foundational molecular scaffold, this compound could be used in the development of chemical probes or building blocks for the synthesis of more complex molecules with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(4-fluorobenzyl)azocane, and what are their methodological advantages?

  • Answer : Two primary methods are documented:

  • Method 1 : Condensation of 2-chloro-1-(4-fluorobenzyl)benzimidazole (I) with N-(4-piperidyl)carbamic acid ethyl ester (II) using NaOCH₃ at 14°C, followed by methylation with methyl iodide and NaH in DMF. Decarboxylative hydrolysis with HBr in acetic acid yields the intermediate, which is further condensed with 2-(methylsulfanyl)pyrimidin-4(3H)-one .
  • Method 2 : Direct condensation of 2-chloro-1-(4-fluorobenzyl)benzimidazole (I) with 4-(methylamino)piperidine (VII) using K₂CO₃ in refluxing isoamyl alcohol .
  • Advantages : Method 1 allows stepwise functionalization, while Method 2 simplifies the process by avoiding decarboxylation. Both methods require rigorous anhydrous conditions and catalysts like DBU for efficient N-alkylation .

Q. How can researchers optimize the purification of intermediates like 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole (12)?

  • Answer : Purification via silica gel column chromatography (CHCl₃ eluent) is critical. Evidence shows that using Raney Ni hydrogenation under HCl prevents N-benzoylation and stabilizes light-sensitive intermediates. Post-reaction, ice-cold NaOH extraction removes acidic impurities, achieving 87% yield .
  • Key Data :

  • Rf : 0.77 (MeOH/CHCl₃, 1:19).
  • ¹H NMR : δ 1.28 (d, 6H), 5.26 (s, 2H), 7.55 (d, 1H) .

Advanced Research Questions

Q. What mechanisms explain the unexpected formation of compound 4 during SNAr amination of 1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole (12)?

  • Answer : The reaction between compound 12 and 1-methylpiperidin-4-amine (6) proceeds via a proposed tetrahedral salt intermediate (Scheme 2, ). This intermediate undergoes N-demethylation and self-catalyzed N-diarylation, leading to compound 4. Kinetic studies suggest the rate-limiting step is the formation of the target product (3), which reacts faster with excess amine (6) to form 4 .
  • Contradictions : Despite stoichiometric ratios of 12 and 6, excess 6 (22 mmol vs. 11 mmol of 12) is required to sequester HCl, yet 65% of 12 is recovered, indicating competing pathways .

Q. How do alkoxy substituents (e.g., 6-isopropoxy) influence the reactivity of this compound derivatives in catalytic N-demethylation?

  • Answer : The 6-isopropoxy group stabilizes the cationic intermediate via resonance with oxygen lone pairs (Scheme 4, ). This stabilization facilitates unprecedented tertiary amine-catalyzed N-demethylation, as observed in compound 12. Comparative studies show that derivatives lacking alkoxy groups fail to undergo similar reactivity .
  • Experimental Validation :

  • Catalyst : DBU in acetonitrile at 90°C.
  • Yield : 76% for compound 9 after 17 h reflux .

Q. What analytical techniques are most reliable for characterizing this compound derivatives, and how can conflicting spectral data be resolved?

  • Answer :

  • ¹H NMR : Key for confirming regiochemistry (e.g., δ 4.96 and 5.06 ppm for N-CH₂ in compound 4 ).
  • HRMS : Essential for verifying molecular ions (e.g., m/z 664.3331 for C₃₉H₄₂F₂N₆O₂ ).
  • IR : Detects functional groups (e.g., 1717 cm⁻¹ for carbonyl in compound 11 ).
    • Data Conflicts : Discrepancies in melting points (e.g., compound 6: 237–239°C vs. literature 242–245°C ) may arise from polymorphic forms or impurities. Cross-validation with HPLC purity (>98%) and elemental analysis is recommended .

Methodological Challenges

Q. How can researchers mitigate instability issues in intermediates like N-(4-fluorobenzyl)-5-isopropoxybenzene-1,2-diamine (10)?

  • Answer :

  • Stabilization : Store as dihydrochloride salt to prevent oxidation.
  • Handling : Conduct reactions under inert atmosphere (N₂/Ar) and low-light conditions .
  • Characterization : Use rapid techniques like FAB+ MS (m/z 274 [M⁺]) to minimize degradation .

Q. What strategies improve yields in multi-step syntheses of this compound analogs?

  • Answer :

  • Step Optimization :
  • Hydrogenation : Use Raney Ni at 60 psi H₂ for 6 h to reduce nitro groups (95% yield for compound 10 ).
  • Cyclization : Triphosgene in CHCl₃ with Et₃N achieves 81% yield for benzimidazolone 11 .
  • Scale-Up : Replace POCl₃ with triphosgene for safer handling .

Tables of Key Data

Intermediate Key Reaction Conditions Yield Reference
Compound 9SNAr AminationDBU, CH₃CN, 90°C, 17 h76%
Compound 12POCl₃ Cyclization110°C, 21 h87%
Compound 4Self-Catalyzed Arylation120°C, 72 h65% (based on recovered 12)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.